2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Description
2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a complex organic compound that belongs to the class of sulfonamides and benzothiazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13-22-17-11-15(7-10-18(17)27-13)23-19(24)12-21-28(25,26)16-8-5-14(6-9-16)20(2,3)4/h5-11,21H,12H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJFCPSKEBZALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting 4-tert-butylbenzenesulfonyl chloride with an amine, forming the sulfonamide linkage.
Acetamide Linkage: The final step involves coupling the benzothiazole derivative with the sulfonamide intermediate using an acylation reaction to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the sulfonamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzene ring or the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Antibacterial Activity
Recent studies have shown that sulfonamide derivatives exhibit significant antibacterial properties. The compound of interest has been evaluated for its efficacy against various bacterial strains.
- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of bacterial folate synthesis, similar to other sulfonamides.
- Case Study : A study demonstrated that derivatives of sulfonamides, including this compound, exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1.27 µM to 2.65 µM against Gram-positive and Gram-negative bacteria, indicating potent antibacterial effects .
Anticancer Activity
The compound's anticancer potential has also been investigated, particularly its ability to inhibit cancer cell proliferation.
- Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cell lines showed that the compound induced apoptosis with a significant increase in annexin V-FITC positive cells .
- IC50 Values : The IC50 value for the compound was found to be lower than that of standard chemotherapy agents, suggesting enhanced potency .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
- Carbonic Anhydrase IX Inhibition : This enzyme is often overexpressed in tumors, making it a target for anticancer therapy. The compound's selectivity for inhibiting Carbonic Anhydrase IX over other isoforms was highlighted in recent findings .
Comparative Analysis of Related Compounds
To better understand the efficacy of 2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide , a comparative analysis with related compounds is presented below:
| Compound Name | Antibacterial MIC (µM) | Anticancer IC50 (µM) |
|---|---|---|
| This compound | 1.27 - 2.65 | <5 |
| Compound A | 0.95 - 1.50 | 6 |
| Compound B | 1.00 - 3.00 | 7 |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The benzothiazole ring may interact with DNA or proteins, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Benzothiazole: A core structure found in many biologically active compounds.
Acetazolamide: A sulfonamide derivative used as a diuretic and anticonvulsant.
Uniqueness
2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is unique due to its combination of a sulfonamide group with a benzothiazole ring, providing a multifaceted approach to interacting with biological targets. This dual functionality enhances its potential in medicinal chemistry and other scientific fields.
Biological Activity
2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. The compound's structure combines a sulfonamide group with a benzothiazole moiety, which is known for its diverse biological properties.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The specific compound under discussion has been evaluated for its biological activities, including:
- Anticancer Activity : Studies demonstrate that benzothiazole derivatives can induce apoptosis in cancer cells, potentially through the activation of procaspase-3 pathways. Compounds similar to this compound have shown IC50 values ranging from 0.24 to 0.92 µM across different cancer cell lines such as NCI-H226 and MDA-MB-231 .
Cytotoxicity Studies
A series of studies have been conducted to evaluate the cytotoxic effects of benzothiazole derivatives. The findings are summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 18e | NCI-H226 | 0.31 | Procaspase-3 activation |
| 18e | SK-N-SH | 0.24 | Induction of apoptosis |
| 18e | HT29 | 0.92 | Cell cycle arrest |
| 18e | MKN-45 | 0.75 | Reactive oxygen species generation |
| 18e | MDA-MB-231 | 0.41 | Inhibition of proliferation |
The above data suggests that the compound exhibits potent anticancer properties through multiple mechanisms, including apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzothiazole moiety significantly affect biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups enhances cytotoxic activity.
- Hydroxyl Groups : Hydroxyl substitutions on the phenyl ring increase procaspase-3 activation.
- Alkyl Chain Length : Optimal chain length contributes to enhanced membrane permeability and bioavailability.
Case Studies
Recent case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Cancer Cell Lines : A study published in Wiley-VCH demonstrated that a derivative with a similar structure showed a marked decrease in tumor size in xenograft models when administered at doses correlating with IC50 values observed in vitro .
- Mechanistic Study : Another investigation into the mechanism revealed that compounds like this compound could inhibit specific kinases involved in cancer progression, leading to reduced cell viability .
Q & A
Basic Research Question
- Spectroscopy :
- 1H/13C NMR : Assign proton environments (e.g., tert-butyl group at δ 1.3 ppm, aromatic protons in benzothiazole at δ 7.2–8.1 ppm) .
- IR : Confirm sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and acetamide (C=O stretch ~1680 cm⁻¹) functionalities .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₄N₃O₃S₂: 434.12) .
- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths/angles and confirms stereochemistry .
How can researchers analyze the compound’s binding interactions with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., COX-2 or kinase domains). Focus on hydrogen bonding with sulfonamide and hydrophobic interactions with the tert-butyl group .
- MD Simulations : Run 100 ns trajectories (GROMACS/AMBER) to assess binding stability and free energy calculations (MM-PBSA) .
- Experimental Validation : Surface plasmon resonance (SPR) quantifies binding affinity (KD values), while isothermal titration calorimetry (ITC) measures thermodynamic parameters .
What methodologies assess the compound’s anticancer activity in preclinical studies?
Advanced Research Question
- In Vitro Assays :
- In Vivo Models :
How can contradictions in bioactivity data across studies be resolved?
Advanced Research Question
- Source Analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration in media) .
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing tert-butyl with cyclopropyl) to isolate SAR trends .
- Meta-Analysis : Apply statistical tools (e.g., PCA or hierarchical clustering) to reconcile divergent datasets from high-throughput screens .
What computational models predict the compound’s environmental stability and degradation pathways?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify reactive sites (e.g., sulfonamide linkage) prone to hydrolysis .
- MD Simulations : Simulate aqueous degradation under varying pH (e.g., pH 5–9) to predict half-life and byproducts .
- Experimental Correlation : Validate predictions via HPLC-MS analysis of forced degradation studies (e.g., exposure to UV/H₂O₂) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
